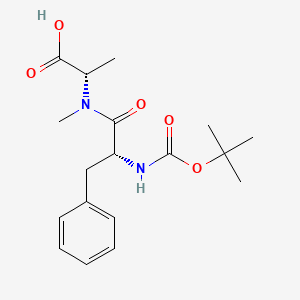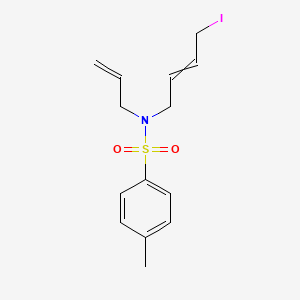
N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a synthetic organic compound It is characterized by the presence of an iodobut-2-en-1-yl group, a methyl group, a prop-2-en-1-yl group, and a benzene-1-sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the iodobut-2-en-1-yl group: This can be achieved by reacting but-2-en-1-ol with iodine in the presence of a base.
Introduction of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Coupling reactions: The final step involves coupling the iodobut-2-en-1-yl group with the sulfonamide derivative under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The double bonds in the compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation reactions: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield an azide derivative, while reduction of the double bonds with hydrogen gas would yield a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Bromobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(4-Chlorobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(4-Fluorobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Uniqueness
The uniqueness of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide lies in the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs
Eigenschaften
CAS-Nummer |
835650-90-3 |
|---|---|
Molekularformel |
C14H18INO2S |
Molekulargewicht |
391.27 g/mol |
IUPAC-Name |
N-(4-iodobut-2-enyl)-4-methyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C14H18INO2S/c1-3-11-16(12-5-4-10-15)19(17,18)14-8-6-13(2)7-9-14/h3-9H,1,10-12H2,2H3 |
InChI-Schlüssel |
FIDYZYHAAGMYMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
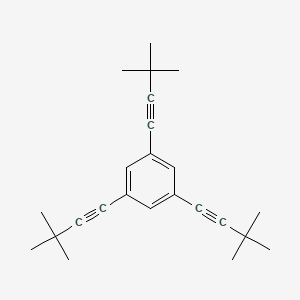

![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)
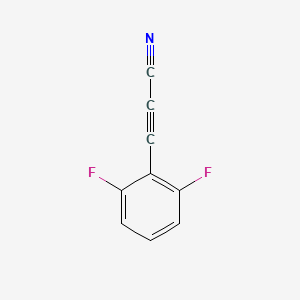

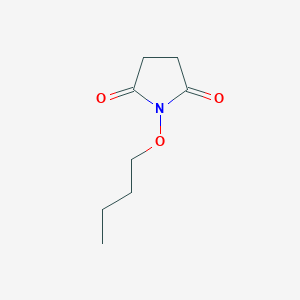
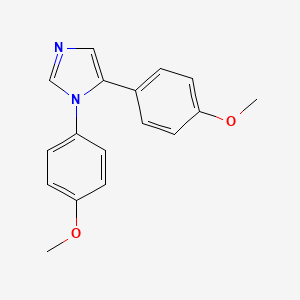
![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
